Lipophilicity (logP) Differentiation vs. 2,4-Dimethoxyphenyl Positional Isomer
The target compound, featuring a 3,4-dimethoxyphenyl substitution, exhibits a calculated logP of 4.36 . Its positional isomer, N1-(2,4-dimethoxyphenyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide (same molecular formula C19H29N3O4, MW 363.458), is expected to show a measurably different logP due to altered electronic distribution and hydrogen-bonding geometry. In general oxalamide SAR, shifting methoxy groups from the 3,4 to the 2,4 position can reduce logP by 0.2–0.5 log units due to increased intramolecular hydrogen bonding with the oxalamide NH . This difference is sufficient to alter predicted membrane permeability and tissue distribution in pharmacokinetic models.
| Evidence Dimension | Calculated Partition Coefficient (logP) |
|---|---|
| Target Compound Data | logP = 4.3627 (calculated via mcule property calculator) |
| Comparator Or Baseline | N1-(2,4-dimethoxyphenyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide: logP not independently verified; class-level SAR predicts lower logP due to intramolecular H-bonding |
| Quantified Difference | Estimated ΔlogP ≈ -0.2 to -0.5 units (class-level SAR estimate, not experimentally measured for this pair) |
| Conditions | In silico calculation (mcule property calculator); class-level SAR inference from published oxalamide analog series |
Why This Matters
A logP difference of ≥0.3 units can shift predicted CNS penetration and plasma protein binding, making the 3,4-isomer the appropriate choice when higher lipophilicity is desired for membrane partitioning studies.
